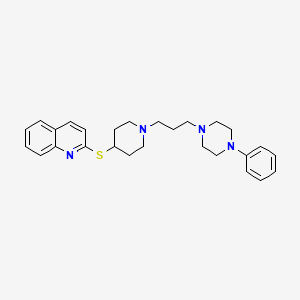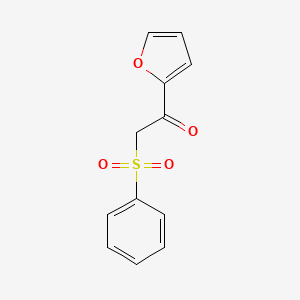
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is an organic compound with the molecular formula C14H9Cl3O3. It is a derivative of carbonate, featuring two chlorophenyl groups attached to a central carbonate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate typically involves the reaction of 2-chlorophenol with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with another equivalent of 2-chlorophenol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling phosgene. The process involves:
Continuous flow of reactants: 2-chlorophenol and phosgene
Temperature control: Maintaining optimal reaction temperature
Efficient mixing: Ensuring thorough mixing of reactants
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Hydrolysis: Reaction with water to yield 2-chlorophenol and carbon dioxide.
Oxidation and reduction: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products
Carbamates: Formed from reaction with amines
Carbonates: Formed from reaction with alcohols
2-Chlorophenol: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of carbamates and carbonates.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate involves its reactivity towards nucleophiles. The carbonate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a carbonylating agent, transferring the carbonate group to nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-2-(2-chlorophenyl)acetate
- 2-Chlorophenyl methyl sulfone
- Thiazole derivatives
Uniqueness
Chloro(2-chlorophenyl)methyl 2-chlorophenyl carbonate is unique due to its dual chlorophenyl groups attached to a carbonate moiety, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C14H9Cl3O3 |
|---|---|
Molekulargewicht |
331.6 g/mol |
IUPAC-Name |
[chloro-(2-chlorophenyl)methyl] (2-chlorophenyl) carbonate |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-6-2-1-5-9(10)13(17)20-14(18)19-12-8-4-3-7-11(12)16/h1-8,13H |
InChI-Schlüssel |
NBFIVZDQLDUXMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(OC(=O)OC2=CC=CC=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



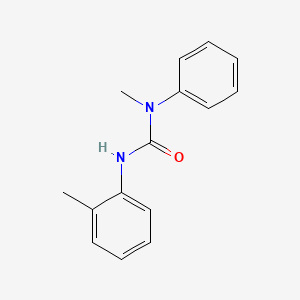

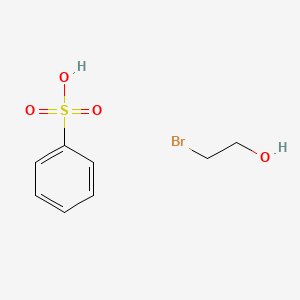
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)



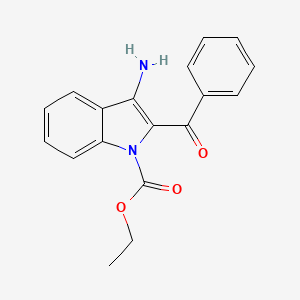


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
